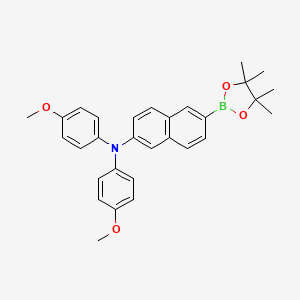

N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine

Beschreibung

The compound features a naphthalene core substituted with two 4-methoxyphenyl groups at the amine positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position. The methoxyphenyl groups enhance electron-donating properties, while the boronate ester enables Suzuki-Miyaura cross-coupling, a key reaction in synthesizing conjugated polymers for optoelectronic devices .

Eigenschaften

IUPAC Name |

N,N-bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32BNO4/c1-29(2)30(3,4)36-31(35-29)23-9-7-22-20-26(10-8-21(22)19-23)32(24-11-15-27(33-5)16-12-24)25-13-17-28(34-6)18-14-25/h7-20H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNWBWGOHZRBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)N(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 100°C.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of reactions, including:

Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

Reduction: The compound can be reduced to remove the boronic ester group.

Substitution: The boronic ester group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Various nucleophiles can be used to substitute the boronic ester group, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of boronic acid derivatives.

Substitution: Formation of various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It can be employed in the development of bioactive compounds and probes for biological studies.

Medicine: Its derivatives may have potential therapeutic applications, such as in the design of new drugs.

Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Boronates with Aromatic Cores

- N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS 2637370-92-2) Structure: Shares the boronate ester group but replaces methoxyphenyl with biphenyl and naphthalen-2-yl substituents. Molecular Weight: 573.53 g/mol (vs. 529.45 g/mol for the target compound). However, the absence of methoxy groups may reduce electron-donating capacity .

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine (CAS 2096333-91-2)

Naphthalenamine Derivatives

- trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n)

- Structure : Hydrogenated naphthalene core with biphenyl and dimethylamine groups.

- Application : Studied for biological activity (e.g., receptor binding), unlike the target compound’s focus on materials science.

- Key Difference : Saturation of the naphthalene core reduces aromaticity, altering electronic properties .

Key Data Table

Biologische Aktivität

N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine, commonly referred to as compound 2225806-07-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a naphthalene core substituted with methoxyphenyl groups and a dioxaborole moiety. Its molecular formula is C_{26}H_{29}B_{F}N_{O}_{4}, and it has a molecular weight of approximately 449.33 g/mol. The unique arrangement of functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A375 (melanoma), HT-29 (colon cancer), SK-OV-3 (ovarian cancer), and PC-3 (prostate cancer).

- IC50 Values : The compound demonstrated varying IC50 values across different cell lines, with some derivatives showing values less than 10 µM, indicating potent activity.

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : Compounds similar to N,N-Bis(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-amine have been shown to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics crucial for mitosis.

- Induction of Apoptosis : Studies have reported that treatment with this compound leads to increased rates of early and late apoptosis in cancer cells. For example, in A375 cells treated with 10 µM concentrations, significant apoptotic populations were observed.

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Antiproliferative Activity :

- Objective : To evaluate the antiproliferative effects on various cancer cell lines.

- Findings : The compound exhibited significant growth inhibition in multiple cell lines compared to control treatments.

-

Apoptosis Detection Study :

- Methodology : Flow cytometry was used to assess apoptosis in treated cells.

- Results : The percentage of apoptotic cells significantly increased after treatment with the compound at specified concentrations.

-

Cell Cycle Analysis :

- Analysis : Cell cycle distribution was analyzed post-treatment.

- Outcome : An accumulation of cells in the G2/M phase was noted, suggesting a block in cell cycle progression.

Comparative Table of Biological Activity

| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| MCF7 | <10 | 27.42 | Microtubule disruption |

| A375 | <10 | 43.58 | Apoptosis induction |

| HT-29 | <10 | TBD | TBD |

| SK-OV-3 | <10 | TBD | TBD |

| PC-3 | <10 | TBD | TBD |

Note: TBD = To Be Determined from specific studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.